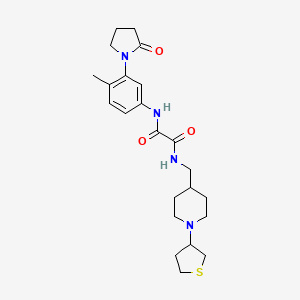

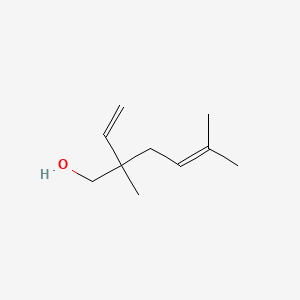

![molecular formula C16H15FN6O2S B2607727 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 863459-77-2](/img/structure/B2607727.png)

2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

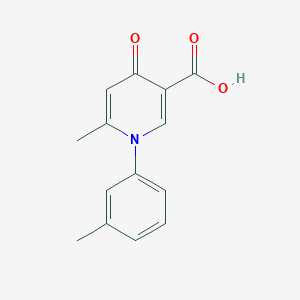

The compound “2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone” is a chemical compound that is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential as CDK2 inhibitors, which are of interest in cancer treatment .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a fluorophenyl group, a triazolopyrimidinyl group, a sulfanyl group, and a morpholinylethanone group. The exact structure would need to be confirmed through techniques such as NMR .科学的研究の応用

Synthesis and Pharmacological Profiling

- A study developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, including compounds with a similar structural motif, for mood disorder treatments in preclinical models (Chrovian et al., 2018).

Herbicidal Activities

- Research on novel Protox inhibitors led to the synthesis of triazolinone derivatives showing promising herbicidal activities, indicating the potential of such compounds in agricultural applications (Luo et al., 2008).

Catalyst- and Solvent-Free Synthesis

- An efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed, showcasing advancements in green chemistry (Moreno-Fuquen et al., 2019).

Antimicrobial Activity

- Synthesized pyrimidine-triazole derivatives were investigated for their antimicrobial activities against selected bacterial and fungal strains, revealing some compounds' potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).

Antitumor Evaluation

- A study synthesized and evaluated the antitumor activity of new morpholine-based heterocycles, revealing promising activities against cancer cell lines, which could lead to new therapeutic agents (Muhammad et al., 2017).

作用機序

Target of Action

The compound “2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone” belongs to the class of triazolopyrimidines. Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents

Mode of Action

Triazolopyrimidines often work by interacting with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .

Biochemical Pathways

Based on the activities of other triazolopyrimidines, it might affect multiple pathways related to the targets mentioned above .

Result of Action

Based on the activities of other triazolopyrimidines, it might have effects such as inhibiting the growth of cancer cells, reducing inflammation, or inhibiting the activity of certain enzymes .

特性

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O2S/c17-11-1-3-12(4-2-11)23-15-14(20-21-23)16(19-10-18-15)26-9-13(24)22-5-7-25-8-6-22/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFGRHZSRGGMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

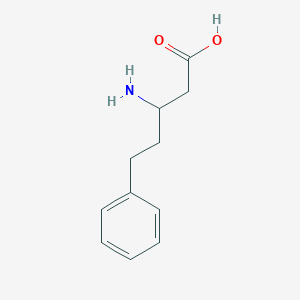

![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)

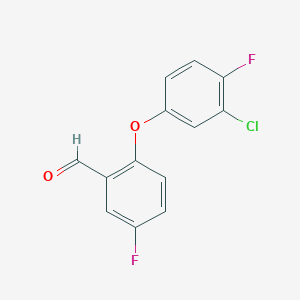

![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)

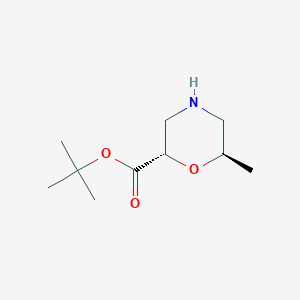

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)